1,1,1-trifluoro-N-methyl-N-(3-nitrobenzyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-methyl-N-(3-nitrobenzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(3-nitrobenzyl)methanamine typically involves the reaction of 1,1,1-trifluoroacetone with N-methyl-3-nitrobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(3-nitrobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted products.
Scientific Research Applications
1,1,1-Trifluoro-N-methyl-N-(3-nitrobenzyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(3-nitrobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine: Similar structure but with the nitro group in the para position.
1,1,1-Trifluoro-N-phenyl-N-(3-nitrobenzyl)methanamine: Contains a phenyl group instead of a methyl group.
1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide: Contains a sulfonamide group instead of a nitrobenzyl group.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(3-nitrobenzyl)methanamine is unique due to the specific positioning of the nitro group on the benzyl ring and the presence of both trifluoromethyl and nitrobenzyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H9F3N2O2 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(9(10,11)12)6-7-3-2-4-8(5-7)14(15)16/h2-5H,6H2,1H3 |
InChI Key |
DKJAMPIENPEWLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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